4,4,6-TRIMETHYL-2-OXO-1-(5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8(2H)-YL 1-NAPHTHOATE
Overview
Description
4,4,6-TRIMETHYL-2-OXO-1-(5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8(2H)-YL 1-NAPHTHOATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-TRIMETHYL-2-OXO-1-(5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8(2H)-YL 1-NAPHTHOATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the construction of the pyrroloquinoline core, and the final esterification with 1-naphthoic acid. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,6-TRIMETHYL-2-OXO-1-(5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8(2H)-YL 1-NAPHTHOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones and other oxidized groups to their corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4,4,6-TRIMETHYL-2-OXO-1-(5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8(2H)-YL 1-NAPHTHOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 4,4,6-TRIMETHYL-2-OXO-1-(5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8(2H)-YL 1-NAPHTHOATE exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,6-trimethyl-4-(3-oxo-1-butenyl)
- (4,5,6-TRIMETHYL-2-OXO-1 (2H)-PYRIMIDINYL)ACETIC ACID
- 2,4,6-trimethyl-1,3,5-dioxathiane
Uniqueness
What sets 4,4,6-TRIMETHYL-2-OXO-1-(5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8(2H)-YL 1-NAPHTHOATE apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
[2-hydroxy-9,11,11-trimethyl-3-(5-oxo-2-sulfanylideneimidazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-6-yl] naphthalene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O4S/c1-14-13-28(2,3)31-23-19(14)11-16(12-20(23)21(25(31)33)22-24(32)30-27(36)29-22)35-26(34)18-10-6-8-15-7-4-5-9-17(15)18/h4-13,33H,1-3H3,(H,30,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKWYVXFDWMVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC(=O)C4=CC=CC5=CC=CC=C54)C(=C2O)C6=NC(=S)NC6=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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